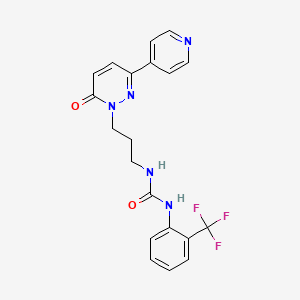

1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O2/c21-20(22,23)15-4-1-2-5-17(15)26-19(30)25-10-3-13-28-18(29)7-6-16(27-28)14-8-11-24-12-9-14/h1-2,4-9,11-12H,3,10,13H2,(H2,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXBODPDYYBNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Attachment of the pyridine ring: This step might involve coupling reactions such as Suzuki or Heck coupling.

Introduction of the urea moiety: This can be done by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea exhibit promising anticancer properties. A study on diarylurea derivatives revealed significant inhibition of tyrosine kinases, which are critical in cancer progression. The most potent derivative showed an IC50 value of 0.90 µM against HT-29 cancer cells, outperforming standard treatments like sorafenib .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various pathogens. For instance, derivatives containing the pyridazine moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to established antibiotics . The structure of these compounds allows them to interact with bacterial targets effectively, making them potential candidates for new antimicrobial agents.

Study 1: Antitumor Activity Evaluation

A series of compounds derived from the pyridazine scaffold were synthesized and evaluated for their antitumor activity. One compound displayed a significant reduction in cell viability across several cancer cell lines, with IC50 values indicating enhanced potency compared to traditional chemotherapy agents. This suggests that modifications to the pyridazine structure can yield highly effective anticancer agents .

Study 2: Antimicrobial Efficacy

In vitro studies have shown that certain derivatives of this compound possess broad-spectrum antimicrobial properties. These compounds were tested against various strains of bacteria and fungi, revealing that some exhibited MIC values significantly lower than those of conventional antibiotics, highlighting their potential as alternative treatments for resistant infections .

Summary of Findings

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of tyrosine kinases; significant cytotoxicity against cancer cells | IC50 values < 1 µM |

| Antimicrobial | Broad-spectrum activity against bacteria and fungi | MIC values lower than standard drugs |

Mechanism of Action

The mechanism of action of 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Heterocyclic Core : The target’s pyridazine ring (vs. thiazole in 8j/8k or pyridine in Sorafenib) may alter binding kinetics due to distinct electronic profiles. Pyridazine’s dual nitrogen atoms could enhance hydrogen-bonding interactions with biological targets .

- Substituent Effects : The 2-(trifluoromethyl)phenyl group in the target compound (ortho-substitution) may introduce steric constraints compared to para-substituted analogues (e.g., 8k). This could influence target selectivity .

- Linker Flexibility : The propyl chain in the target compound may optimize spatial alignment for receptor binding compared to shorter linkers in other derivatives.

Target Compound vs. Sorafenib Tosylate:

- Sorafenib Tosylate : A clinically approved multi-kinase inhibitor (VEGFR, PDGFR, RAF), where the trifluoromethyl group and urea linkage are critical for binding . The tosylate salt improves bioavailability.

- The pyridazine core may offer unique interactions with ATP-binding pockets, differing from Sorafenib’s pyridine-based scaffold .

Target Compound vs. Thiazole Derivatives (8j/8k):

- Thiazole-Ureas (8j/8k) : These compounds lack pyridazine but feature chloromethyl-thiazole, which could confer metabolic stability. The 55.6% yield for 8k suggests scalable synthesis, though biological targets remain uncharacterized .

Target Compound vs. Analogue:

Structure-Activity Relationship (SAR) Insights

- Trifluoromethyl Group : Enhances binding through hydrophobic interactions and metabolic stability. Ortho-substitution (target) vs. para (8k) may affect steric compatibility with receptors .

- Heterocycle Choice : Pyridazine’s electron-deficient nature (vs. thiazole or pyridine) could modulate charge-transfer interactions in binding pockets.

- Salt vs.

Biological Activity

The compound 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- The presence of a pyridazine ring, which is known for its pharmacological properties.

- A trifluoromethyl group that may enhance lipophilicity and biological activity.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, potentially modulating pathways involved in inflammation and cell proliferation. Preliminary studies suggest that it may inhibit certain enzymes or receptors associated with cancer progression and inflammatory responses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 0.39 |

| Compound B | MCF-7 | 0.46 |

| Target Compound | A549 | 36.12 |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. It is hypothesized that it may inhibit pathways related to pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

Several studies have focused on the biological activity of related compounds:

- Study on Pyridazine Derivatives:

- Trifluoromethyl Compounds:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridazine ring and the introduction of various substituents have been shown to influence potency and selectivity:

- Pyridine Substitution: Variations in the pyridine moiety can lead to different biological profiles.

- Trifluoromethyl Group: The presence of this group has been associated with increased metabolic stability and improved binding affinity to target proteins.

Q & A

Basic Research Questions

What are the key synthetic routes for 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea, and how are intermediates purified?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with functionalization of the pyridazinone core followed by urea coupling. For example:

Pyridazinone Formation: React 3-(pyridin-4-yl)pyridazin-6-one with a propyl linker under nucleophilic conditions (e.g., using K₂CO₃ in DMF at 80°C) .

Urea Coupling: Introduce the 2-(trifluoromethyl)phenyl group via carbodiimide-mediated coupling (e.g., EDCI/HOBt in dichloromethane) .

Purification: Use recrystallization (ethanol/water) for intermediates and preparative HPLC (C18 column, acetonitrile/water gradient) for the final compound. Purity is confirmed by HPLC (>95%) and NMR .

How is the compound structurally characterized, and what analytical techniques are critical for validation?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., urea NH protons at δ 8.2–8.5 ppm; pyridazinone C=O at δ 165 ppm) .

- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ calculated for C₂₃H₂₀F₃N₅O₂: 480.1612) .

- X-ray Crystallography: Resolve conformational details (e.g., planarity of the pyridazinone ring and urea linkage) .

What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Thermal Stability: Assess via thermogravimetric analysis (TGA); degradation typically occurs above 200°C .

- Solution Stability: Monitor in DMSO or PBS (pH 7.4) using HPLC over 72 hours. Degradation products (e.g., hydrolyzed urea) indicate susceptibility to aqueous conditions .

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the trifluoromethylphenyl group .

Advanced Research Questions

How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or PDE4)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to PDE4 (PDB: 1XOM). Key interactions include hydrogen bonding between the urea moiety and Gln³⁰⁹ and π-stacking of the pyridin-4-yl group with Phe³⁰⁶ .

- MD Simulations: Run 100-ns simulations in GROMACS to evaluate stability of the ligand-protein complex. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

How to resolve contradictions in biological activity data (e.g., IC₅₀ variability across assays)?

Methodological Answer:

- Orthogonal Assays: Compare enzymatic inhibition (e.g., PDE4B radiometric assay) vs. cellular activity (e.g., cAMP ELISA in A549 cells) to distinguish direct target effects from off-target interactions .

- Metabolite Screening: Use LC-MS to identify in situ degradation products (e.g., urea cleavage) that may alter potency .

- Structural Analogs: Test derivatives with modified linkers (e.g., ethyl vs. propyl) to isolate structure-activity relationships (SAR) .

What experimental design strategies optimize synthesis yield and reproducibility?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial design (e.g., varying temperature, solvent, and catalyst ratio) to identify optimal conditions for urea coupling (e.g., 72% yield at 25°C in DCM vs. 58% in THF) .

- Flow Chemistry: Utilize microreactors for exothermic steps (e.g., propyl linker addition) to enhance mixing and reduce byproducts .

How does fluorination (e.g., trifluoromethyl group) impact pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.